molecular formula C29H26N6O3S3 B15011136 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B15011136
M. Wt: 602.8 g/mol
InChI Key: GEDIMSWLKJWCEF-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that features a triazole ring, a benzothiazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves multiple steps The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage

    Preparation of Triazole Intermediate: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Preparation of Benzothiazole Intermediate: The benzothiazole ring is formed via a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.

    Coupling Reaction: The triazole and benzothiazole intermediates are coupled using a thiol reagent to form the sulfanyl linkage.

    Introduction of Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or benzothiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or benzothiazole rings.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and benzothiazole rings are known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, which can influence the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is unique due to its combination of triazole, benzothiazole, and morpholine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for diverse applications.

Properties

Molecular Formula

C29H26N6O3S3

Molecular Weight

602.8 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C29H26N6O3S3/c36-25(18-39-28-33-32-27(20-7-3-1-4-8-20)35(28)22-9-5-2-6-10-22)30-21-11-12-23-24(17-21)41-29(31-23)40-19-26(37)34-13-15-38-16-14-34/h1-12,17H,13-16,18-19H2,(H,30,36)

InChI Key

GEDIMSWLKJWCEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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